Dirithromycin-d3
Description
Contextual Overview of Dirithromycin (B1670756) as a Macrolide Prodrug
Dirithromycin is a semi-synthetic, 14-membered macrolide antibiotic derived from erythromycin (B1671065). guidetopharmacology.orgnih.govmedchemexpress.com It functions as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, erythromycylamine, within the body. patsnap.compatsnap.comscientificlabs.co.uk This conversion occurs primarily through non-enzymatic hydrolysis in the plasma and small intestine. patsnap.comwikipedia.orgoup.com The prodrug design offers enhanced pharmacokinetic properties compared to erythromycin. patsnap.comnih.gov Erythromycylamine, the active component, exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, which inhibits protein synthesis. patsnap.comdrugbank.comnih.gov Dirithromycin is effective against a range of gram-positive bacteria and some gram-negative bacteria. patsnap.comnih.gov
Rationale for Deuteration in Dirithromycin-d3 Investigations
Deuteration is the process of replacing hydrogen atoms with deuterium (B1214612) atoms in a molecule. unibestpharm.com The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. unibestpharm.commusechem.com This increased stability can slow down the rate of metabolic reactions that involve the cleavage of this bond. unibestpharm.com In the context of dirithromycin, creating this compound allows researchers to investigate its metabolic pathways more effectively. By strategically placing deuterium atoms at sites prone to metabolic breakdown, the formation of metabolites can be slowed, making them easier to identify and quantify. This "kinetic isotope effect" is a powerful tool for understanding how and where the drug is metabolized in the body. symeres.com
Significance of this compound in Mechanistic and Preclinical Studies
This compound is highly significant in both mechanistic and preclinical research. In mechanistic studies, it helps to elucidate the complex metabolic pathways of dirithromycin. symeres.comacs.org By comparing the metabolism of the deuterated and non-deuterated forms, researchers can pinpoint the specific sites of metabolic activity.
In preclinical studies, particularly in pharmacokinetics, this compound is often used as an internal standard for quantitative analysis. musechem.com Because it behaves almost identically to dirithromycin during sample preparation and analysis but can be distinguished by its mass, it allows for highly accurate measurements of the drug's concentration in biological samples like plasma and tissue. This precision is critical for determining key pharmacokinetic parameters and ensuring the reliability of preclinical data before moving on to clinical trials. The use of deuterated compounds can also improve the pharmacokinetic profile of a drug, potentially leading to better efficacy and safety. nih.gov
Properties
Molecular Formula |
C₄₇H₇₅D₃N₂O₁₄ |
|---|---|
Molecular Weight |
838.09 |
Synonyms |
[9S(R)]-9-Deoxo-11-deoxy-9,11-[imino[2-(2-methoxyethoxy)ethylidene]oxy]erythromycin-d3; ASE 136-d3; Antibiotic AS-E 136-d3; Dirythromycin-d3; Dynabac-d3; KT 237216-d3; LY 237216-d3; Noriclan-d3; Nortron-d3; Valodin-d3; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Dirithromycin D3
Strategies for Deuterated Macrolide Synthesis
The synthesis of deuterated macrolides like Dirithromycin-d3 involves specialized chemical strategies to selectively introduce deuterium (B1214612) atoms into the complex molecular structure. These methods are broadly categorized into two main approaches: direct hydrogen-deuterium exchange on the final macrolide structure and the use of deuterated precursors in the synthesis.
Specific Approaches for this compound Generation
Dirithromycin (B1670756) itself is a pro-drug, a semi-synthetic derivative of erythromycin (B1671065). nih.govwikipedia.org It is formed by the condensation of erythromycylamine with 2-(2-methoxyethoxy)acetaldehyde (B1339923). nih.govwikipedia.org The synthesis of this compound, therefore, logically involves the preparation of a deuterated version of one of these precursors. Given that the "d3" designation typically refers to the presence of three deuterium atoms, a common strategy would be to introduce a deuterated methyl group.
One plausible synthetic route involves the use of methyl-d3 iodide to introduce the deuterated methyl group onto a suitable nitrogen or oxygen atom in a precursor molecule. This approach has been documented in the synthesis of other deuterated compounds. arizona.edu For macrolides, this could involve the N-methylation of a precursor amine.
Another approach is the reduction of a suitable functional group with a deuterium source. For example, deuterated aldehydes can be synthesized from esters or amides using reducing agents. nih.gov This could be applied to a precursor of Dirithromycin containing a reducible functional group at the desired position of deuteration.
Precursor Deuteration and Derivatization
The core of synthesizing this compound lies in the preparation of a deuterated precursor. Erythromycin, the parent compound of Dirithromycin, contains a dimethylamino group on the desosamine (B1220255) sugar. This site is a prime target for isotopic labeling. The synthesis of Erythromycin-d3 has been described where a methyl(methyl-d3)amino group is present. synzeal.com This suggests a synthetic strategy for this compound would involve starting with an erythromycin derivative where one of the N-methyl groups is replaced with a trideuteromethyl group.
The general process would be:
Synthesis of a demethylated erythromycin derivative: This creates a secondary amine functionality.
Deuterated Methylation: The secondary amine is then reacted with a deuterated methylating agent, such as methyl-d3 iodide, to introduce the d3-methyl group.
Conversion to Erythromycylamine-d3: The resulting N-methyl-d3 erythromycin is then converted to the corresponding erythromycylamine derivative.
Condensation: Finally, the deuterated erythromycylamine is condensed with 2-(2-methoxyethoxy)acetaldehyde to yield this compound. nih.gov
Isotopic Purity Assessment and Enrichment Quantification
Ensuring the desired level of deuteration and quantifying the isotopic purity are critical quality control steps in the production of deuterated pharmaceuticals. researchgate.net Several analytical techniques are employed for this purpose.
Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. High-resolution mass spectrometry (HR-MS) can distinguish between the unlabeled compound and its deuterated isotopologues based on their precise mass-to-charge ratios. rsc.orgresearchgate.net By analyzing the relative intensities of the isotopic peaks, the percentage of isotopic purity can be calculated. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) is often used to separate the drug substance from any impurities before mass analysis, providing a robust method for quality control. acs.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful technique. While ¹H NMR can be used to observe the disappearance of signals at the sites of deuteration, ²H (Deuterium) NMR directly detects the deuterium nuclei, providing information about the location and extent of deuteration. rsc.org Quantitative NMR (qNMR) can be used to determine the purity of deuterated compounds. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy has also been explored as a rapid method for quantifying isotopic impurities in deuterated reagents. researchgate.net
The following table summarizes the key techniques for assessing isotopic purity:
| Technique | Principle | Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Measures the precise mass-to-charge ratio of ions. | Determines the distribution of isotopologues and calculates isotopic enrichment. rsc.orgresearchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates components of a mixture before mass analysis. | Quantifies isotopologue impurities in the drug substance and starting materials. acs.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects the magnetic properties of atomic nuclei. | Confirms the position of deuterium labels and can quantify isotopic purity. rsc.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample. | Can be used as a rapid screening tool for quantifying isotopic impurities. researchgate.net |
Structural Elucidation Techniques for Deuterated Congeners
Multidimensional NMR spectroscopy (e.g., COSY, HSQC, HMBC) is essential for the complete structural assignment of complex molecules like macrolides. mdpi.com These techniques provide information about the connectivity of atoms within the molecule, confirming the carbon-hydrogen framework and the position of the deuterium label.
Tandem Mass Spectrometry (MS/MS or MSⁿ) is used to study the fragmentation patterns of the molecule. nih.govacs.orgacs.org By comparing the fragmentation of the deuterated and non-deuterated compounds, the location of the deuterium atoms can be confirmed. nih.govacs.org The mass shift in the fragments containing the deuterium label provides evidence for the site of deuteration.
X-ray Crystallography can provide the definitive three-dimensional structure of a molecule in its solid state, though obtaining suitable crystals of complex macrolides can be challenging. mdpi.com
The combination of these techniques provides a comprehensive characterization of this compound, confirming its identity, isotopic enrichment, and structural integrity.
Advanced Analytical Techniques for Dirithromycin D3 Quantification and Characterization
Liquid Chromatography-Mass Spectrometry (LC-MS) Platforms
Liquid chromatography-mass spectrometry (LC-MS) has become the gold standard for the analysis of pharmaceuticals due to its high sensitivity, selectivity, and versatility. akjournals.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Ultra-Performance Liquid Chromatography (UPLC) Integration
To enhance the speed and resolution of chromatographic separations, Ultra-Performance Liquid Chromatography (UPLC) systems are frequently integrated with mass spectrometers. nih.govdvs.gov.my UPLC utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for faster analyses and improved peak resolution compared to traditional High-Performance Liquid Chromatography (HPLC). core.ac.uk For the analysis of macrolide antibiotics like dirithromycin (B1670756) and its deuterated internal standard, a common choice is a C18 reversed-phase column. nih.govresearchgate.net The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and an aqueous solution containing a modifier like formic acid to improve ionization efficiency. nih.govnih.gov
A typical UPLC method for analyzing macrolides involves a gradient elution program. For instance, a method might start with a low percentage of the organic mobile phase, which is then ramped up over several minutes to elute the compounds of interest, followed by a re-equilibration step. nih.gov This ensures that all analytes are effectively separated from matrix components and from each other.
Tandem Mass Spectrometry (MS/MS) Method Development
Tandem mass spectrometry (MS/MS) is a highly selective and sensitive detection technique that involves two stages of mass analysis. In the first stage, a specific precursor ion (in this case, the molecular ion of Dirithromycin-d3) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage. This process provides a high degree of specificity, as the combination of precursor and product ion masses is unique to the analyte of interest.
Multiple Reaction Monitoring (MRM) is a scan mode in tandem mass spectrometry that offers exceptional sensitivity and is widely used for quantitative analysis. researchgate.net In an MRM experiment, specific precursor-to-product ion transitions are monitored for each analyte. For this compound, this would involve selecting its protonated molecule [M+H]+ as the precursor ion and monitoring one or more of its characteristic fragment ions. The instrument cycles through the MRM transitions for both the analyte (dirithromycin) and the internal standard (this compound). researchgate.net
The optimization of MS/MS parameters, such as collision energy and cone voltage, is crucial for maximizing the signal intensity of the selected transitions. researchgate.net For instance, in the analysis of the related macrolide azithromycin (B1666446) and its d3-labeled internal standard, specific ion transitions were monitored: m/z 749.6→591.6 for azithromycin and m/z 752.4→594.4 for azithromycin-d3 (B562961). ingentaconnect.com Similar specific transitions would be established for dirithromycin and this compound to ensure sensitive and accurate quantification.
Table 1: Illustrative MRM Transitions for Macrolide Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Azithromycin | 749.6 | 591.6 |
| Azithromycin-d3 | 752.4 | 594.4 |
| Clarithromycin | 748.9 | 158.1 |
| Clarithromycin 13C-d3 | 752.8 | 162.0 |
This table is for illustrative purposes and shows typical MRM transitions for similar macrolide antibiotics and their deuterated internal standards. core.ac.ukingentaconnect.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors in the low parts-per-million (ppm) range. mdpi.com This capability is invaluable for the definitive identification of compounds. scirp.org While MRM on a triple quadrupole mass spectrometer is excellent for quantification, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers can confirm the elemental composition of an ion based on its exact mass. mdpi.comgdch.de
In the context of this compound analysis, HRMS can be used to:
Confirm the identity of the internal standard itself, ensuring its purity and correct isotopic labeling.
Differentiate between the analyte and potential isobaric interferences (compounds with the same nominal mass but different elemental compositions). scirp.org
Characterize potential metabolites or degradation products of dirithromycin.
The use of HRMS spectral libraries, which contain accurate mass spectra for numerous compounds, can further aid in the identification process. sciex.comsciex.com
Multiple Reaction Monitoring (MRM) for High Sensitivity
Bioanalytical Assay Development and Validation
The development and validation of a bioanalytical assay are critical steps to ensure that the method is reliable for its intended purpose. This process involves a series of experiments to demonstrate the method's accuracy, precision, selectivity, sensitivity, and stability.
Utilization of this compound as an Internal Standard
The primary role of this compound in bioanalytical assays is to serve as an internal standard (IS). An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. nih.gov Stable isotope-labeled internal standards, such as this compound, are considered the gold standard for LC-MS based bioanalysis. oup.com
The use of a stable isotope-labeled IS like this compound offers several advantages:
It co-elutes with the analyte, experiencing similar matrix effects during ionization. ingentaconnect.com
It compensates for variations in sample preparation, injection volume, and instrument response. nih.gov
It improves the accuracy and precision of the quantitative results. researchgate.net
During method validation, the performance of the assay is rigorously assessed. This includes evaluating linearity over a specific concentration range, determining the lower limit of quantification (LLOQ), and assessing intra- and inter-day precision and accuracy. ingentaconnect.com For example, a validated method for azithromycin in human tears using azithromycin-d3 as an IS demonstrated excellent linearity in the range of 5-1000 ng/mL, with precision values below 10% and accuracies within ±15%. ingentaconnect.com Similar validation parameters would be established for a dirithromycin assay using this compound.
Table 2: Typical Validation Parameters for a Bioanalytical Method
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | Consistent and reproducible |
These are general acceptance criteria based on regulatory guidelines for bioanalytical method validation.
Matrix Effects Evaluation in Complex Biological Samples
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects represent a significant challenge. These effects arise from the co-elution of endogenous components from the biological sample (e.g., plasma, urine) with the analyte of interest, which can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.netnih.gov The evaluation of matrix effects is, therefore, a crucial step in the validation of any bioanalytical method.
The primary method for assessing matrix effects is the post-extraction addition technique. nih.gov This involves comparing the peak response of an analyte spiked into the extract of a blank biological matrix with the response of the analyte in a neat solution (e.g., mobile phase). The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of the ion suppression or enhancement. An MF value of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement. nih.gov
For this compound, as a deuterated internal standard, its primary role is to compensate for the variability introduced by matrix effects on the non-deuterated active compound, dirithromycin (which is rapidly hydrolyzed to its active metabolite, erythromycylamine). researchgate.netnih.gov Therefore, the evaluation of matrix effects for this compound would be intrinsically linked to that of erythromycylamine. Research on the bioequivalence of dirithromycin has focused on quantifying erythromycylamine in human plasma. In these studies, a suitable internal standard, such as azithromycin or a deuterated analogue of a related macrolide, is chosen for its similar mass spectrometric and chromatographic behavior. researchgate.netnih.gov The consistency of the analyte-to-internal standard peak area ratio across different lots of biological matrix is a key indicator of the successful mitigation of matrix effects.
A study on the quantification of erythromycylamine in human plasma for a bioequivalence study of dirithromycin tablets provides insight into the practical aspects of matrix effect evaluation. nih.gov The matrix effect was assessed by comparing the peak areas of the analyte and internal standard in post-extraction spiked blank plasma with their peak areas in the reconstitution solution at two different concentration levels (low and high quality control). The coefficient of variation (CV) of the peak area ratios from different plasma lots should be within an acceptable limit (typically ≤15%) to demonstrate that the matrix effect is negligible or adequately compensated for by the internal standard.
Table 1: Illustrative Matrix Effect Evaluation Data for Erythromycylamine (Dirithromycin Metabolite)
| Parameter | Low QC Concentration | High QC Concentration | Acceptance Criteria |
| Number of Plasma Lots | 6 | 6 | ≥ 5 |
| Mean Peak Area (Analyte) | Varies by lot | Varies by lot | - |
| Mean Peak Area (Internal Standard) | Varies by lot | Varies by lot | - |
| Mean Analyte/IS Ratio | Consistent across lots | Consistent across lots | - |
| Coefficient of Variation (%CV) of Analyte/IS Ratio | < 5.0% | < 4.0% | ≤ 15% |
This table is illustrative and based on the principles and findings reported in bioequivalence studies of dirithromycin. nih.gov
Sample Preparation Techniques for Deuterated Analytes
The goal of sample preparation is to extract the analyte and its deuterated internal standard from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for LC-MS/MS analysis. The choice of technique depends on the physicochemical properties of the analyte, the nature of the matrix, and the required sensitivity of the assay. For macrolide antibiotics like dirithromycin and its metabolite erythromycylamine, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are the most commonly employed techniques. researchgate.netnih.gov
Solid-Phase Extraction (SPE) Methodologies
SPE is a highly effective and widely used technique for the cleanup and concentration of analytes from complex matrices. researchgate.net It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent.
For the analysis of erythromycylamine, the active metabolite of dirithromycin, a study detailing its quantification in human plasma utilized a solid-phase extraction method. nih.gov The selection of the SPE sorbent is critical and is based on the chemical properties of the analyte. For macrolides, which are basic and lipophilic compounds, reversed-phase sorbents like C18 or polymeric sorbents are often effective. mdpi.com
The SPE procedure typically involves the following steps:
Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by water or an appropriate buffer to activate the sorbent.
Loading: The pre-treated plasma sample (e.g., diluted or pH-adjusted) is loaded onto the cartridge.
Washing: The cartridge is washed with a weak solvent to remove hydrophilic interferences while retaining the analyte and internal standard.
Elution: The analyte and internal standard are eluted from the cartridge with a small volume of a strong organic solvent.
A study on erythromycylamine reported high extraction recovery using SPE, indicating the efficiency of this technique. nih.gov
Table 2: Representative Solid-Phase Extraction (SPE) Parameters and Recovery for Erythromycylamine
| Parameter | Details |
| SPE Cartridge Type | Phenyl-Hexyl, 30 mg/1 mL |
| Conditioning Solvent | 1 mL Methanol followed by 1 mL of 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 3.9) |
| Sample Loading | 0.5 mL plasma pre-treated with 0.5 mL of 4% H3PO4 |
| Washing Solvent | 1 mL of 20 mM ammonium acetate buffer (pH 3.9) |
| Elution Solvent | 1 mL of mobile phase (acetonitrile/ammonium acetate buffer) |
| Mean Extraction Recovery (Analyte) | > 94.0% |
| Mean Extraction Recovery (Internal Standard) | > 94.0% |
Data adapted from a study on the quantification of erythromycylamine in human plasma. nih.gov
Liquid-Liquid Extraction (LLE) Optimization
Liquid-liquid extraction is a classic sample preparation technique based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govscipublications.com For basic compounds like macrolide antibiotics, the pH of the aqueous phase is often adjusted to a basic pH to ensure the analyte is in its neutral, more organic-soluble form, thus maximizing its partitioning into the organic solvent.
The optimization of an LLE method involves the careful selection of the extraction solvent and the pH of the sample. The ideal solvent should have high affinity for the analyte, be immiscible with the sample matrix, have a low boiling point for easy evaporation, and provide a clean extract. tandfonline.com
In a bioequivalence study of dirithromycin, LLE was used to extract its metabolite, erythromycylamine, from human plasma. nih.gov The procedure involved the addition of an organic solvent to the plasma sample, followed by vortexing to facilitate the transfer of the analyte into the organic phase. The layers are then separated by centrifugation, and the organic layer containing the analyte is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Table 3: Optimized Liquid-Liquid Extraction (LLE) Protocol and Recovery for Erythromycylamine
| Parameter | Details |
| Sample Volume | 0.2 mL plasma |
| Extraction Solvent | Ethyl acetate |
| pH Adjustment | Alkalinization of plasma |
| Extraction Procedure | Vortex mixing followed by centrifugation |
| Evaporation | Under nitrogen stream at 45°C |
| Reconstitution Solvent | 100 µL of mobile phase |
| Mean Extraction Recovery (Analyte) | > 75.1% |
| Mean Extraction Recovery (Internal Standard) | > 72.7% |
Data adapted from a bioequivalence study of dirithromycin utilizing LLE for the extraction of erythromycylamine. nih.gov
Pharmacokinetic and Metabolic Profiling Utilizing Dirithromycin D3
In Vitro Metabolic Stability Assessment
The assessment of a drug's metabolic stability is a critical step in preclinical development, providing early predictions of its in vivo clearance. Dirithromycin-d3 is instrumental in these assays for the accurate quantification of the parent drug's depletion over time.
Microsomal and Hepatocyte Incubation Systems
To evaluate metabolic stability, Dirithromycin (B1670756) is incubated with liver microsomes or cryopreserved hepatocytes, which are considered the gold standard for in vitro metabolism studies. youtube.com Microsomes contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes, while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. thermofisher.comnih.gov
The typical experimental setup involves incubating Dirithromycin at a specified concentration with a suspension of hepatocytes or a solution of microsomal proteins. youtube.comnews-medical.net Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) and the reactions are terminated, often by adding a stop solution like cold acetonitrile. youtube.comthermofisher.com this compound is added as an internal standard to these samples before analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for precise measurement of the remaining concentration of the unlabeled Dirithromycin, as the deuterated standard co-elutes but is distinguished by its higher mass.
Determination of Intrinsic Clearance (CLint)
The data from stability assays are used to determine the in vitro intrinsic clearance (CLint), a measure of the inherent metabolic capacity of the liver for a specific compound. This is calculated from the rate of disappearance of the parent drug. researchgate.net The natural logarithm of the percentage of the parent compound remaining is plotted against time, and the slope of this line provides the elimination rate constant (k).
The formula to calculate in vitro intrinsic clearance is: CLint (in vitro) = (0.693 / t½) * (Incubation Volume / Number of Hepatocytes) thermofisher.com
Where t½ is the in vitro half-life derived from the elimination rate constant. This value can be scaled to predict in vivo hepatic clearance.
Table 1: Representative Data from a Dirithromycin Hepatocyte Stability Assay
This table illustrates hypothetical results from an in vitro hepatocyte incubation study designed to measure the metabolic stability of Dirithromycin. This compound would be used as the internal standard for the LC-MS/MS analysis at each time point to ensure accurate quantification.
| Time Point (minutes) | Percent of Parent Compound (Dirithromycin) Remaining |
| 0 | 100% |
| 15 | 98.5% |
| 30 | 97.2% |
| 60 | 94.8% |
| 90 | 92.3% |
| 120 | 90.1% |
Metabolite Identification and Structural Elucidation with this compound
Identifying the metabolic pathways of a drug is crucial for understanding its efficacy and potential drug-drug interactions. This compound is a powerful tool for tracing the biotransformation of its parent compound.
Elucidation of Phase I and Phase II Biotransformation Pathways
Drug metabolism typically occurs in two phases. Phase I reactions introduce or expose functional groups through processes like oxidation, reduction, or hydrolysis, often mediated by CYP450 enzymes. mdpi.com Phase II reactions involve the conjugation of the drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. washington.edu
Dirithromycin is known to be a prodrug that undergoes rapid, non-enzymatic hydrolysis during absorption to form its microbiologically active metabolite, erythromycylamine. nih.govnih.govpatsnap.com Studies indicate that erythromycylamine undergoes little to no further hepatic biotransformation, and other metabolites have not been detected in serum. nih.govdrugbank.com
The use of this compound in metabolic studies would serve to confirm this profile. By tracing the isotopically labeled molecule, researchers can definitively screen for any minor, previously uncharacterized metabolites that might be formed via traditional Phase I or Phase II enzymatic pathways. The distinct isotopic signature of this compound would allow for the confident identification of drug-related material against a complex background of endogenous molecules.
Table 2: Known and Hypothetical Biotransformation Pathways of Dirithromycin
This table outlines the primary, known conversion of Dirithromycin and potential minor metabolic pathways that would be investigated using this compound as a tracer.
| Pathway | Type of Reaction | Resulting Compound | Status |
| Primary Biotransformation | Non-enzymatic Hydrolysis | Erythromycylamine | Confirmed primary active metabolite nih.govnih.gov |
| Hypothetical Phase I | Oxidation (Hydroxylation) | Hydroxylated Metabolite | Investigational |
| Hypothetical Phase I | N-demethylation | N-desmethyl Metabolite | Investigational |
| Hypothetical Phase II | Glucuronidation | Glucuronide Conjugate | Investigational |
Tracing Metabolic Fates via Isotopic Labeling
Stable isotope labeling is the gold standard for tracing the metabolic fate of compounds. eurisotop.com When this compound is administered in a study, any metabolites formed will retain the deuterium (B1214612) label, giving them a unique mass signature that is 3 Daltons higher than their unlabeled counterparts. During LC-MS/MS analysis, this allows for the specific detection of all drug-derived components. eurisotop.comckisotopes.com This technique, known as metabolite profiling, helps to create a comprehensive map of biotransformation, distinguish drug metabolites from endogenous background noise, and aid in the structural elucidation of novel metabolites.
Preclinical Disposition Studies in In Vitro and Ex Vivo Models
Preclinical disposition studies aim to understand how a drug is absorbed, distributed, and eliminated throughout the body. A variety of in vitro and ex vivo models are employed for this purpose, with this compound providing the analytical precision needed for quantification.
In vitro models, such as Caco-2 cell monolayers, are widely used to mimic the intestinal epithelial barrier and study drug absorption. researchgate.net For Dirithromycin, these models would be used to investigate its permeability and the kinetics of its conversion to erythromycylamine during intestinal transport. patsnap.comwikipedia.org Other in vitro models include cell lines engineered to express specific drug transporters to investigate their role in drug disposition. mdpi.comnih.gov
Ex vivo models, such as the isolated perfused lung or liver, offer a more complex biological system that bridges the gap between in vitro assays and in vivo studies. nih.gov These models maintain the tissue architecture and physiological functions for a limited time, allowing for the study of drug uptake, metabolism, and excretion in a more integrated system. In all such preclinical models, the inclusion of this compound as an internal standard is essential for generating reliable quantitative data on the disposition of Dirithromycin and its active metabolite, erythromycylamine.
Investigation of Absorption and Distribution Characteristics
The absorption and distribution of a drug determine its onset of action, concentration at the site of action, and potential for accumulation in tissues. This compound is instrumental in elucidating these characteristics for dirithromycin. By co-administering a therapeutic dose of dirithromycin with a tracer amount of this compound, researchers can accurately track the parent compound and its metabolites.
Following oral administration, dirithromycin is absorbed from the small intestine. wikipedia.org Studies utilizing isotopically labeled dirithromycin, such as 14C-dirithromycin, have shown that it is rapidly converted to erythromycylamine during absorption. nih.gov Within 35 minutes of administration, 60-90% of the dirithromycin dose is hydrolyzed. drugbank.comnih.govnih.gov The use of this compound in conjunction with liquid chromatography-mass spectrometry (LC-MS) allows for highly sensitive and specific measurement of the concentration-time profiles of both dirithromycin and erythromycylamine in plasma.
Dirithromycin exhibits extensive tissue penetration, which is reflected by its large apparent volume of distribution. nih.gov The concentration of the active moiety, erythromycylamine, in tissues is significantly higher than in plasma. nih.gov this compound can be used in preclinical animal models to quantify tissue distribution with high precision. By analyzing tissue samples at various time points after administration, a comprehensive profile of drug distribution can be established.
Table 1: Illustrative Pharmacokinetic Parameters of Dirithromycin Following Oral Administration
| Parameter | Value | Reference |
| Bioavailability | ~10% | wikipedia.org |
| Peak Plasma Concentration (Cmax) | 0.48 mg/L | nih.gov |
| Time to Peak Concentration (Tmax) | 4 hours | nih.gov |
| Volume of Distribution (Vd) | 800 L | nih.gov |
| Plasma Protein Binding | 15-30% | wikipedia.orgnih.gov |
This table represents data for the parent drug, dirithromycin, which would be accurately quantified using this compound as an internal standard in analytical methods.
Exploration of Excretion Mechanisms in Animal Models
Understanding the routes and rates of elimination of a drug and its metabolites is crucial for determining its dosing regimen and potential for drug-drug interactions. This compound is a valuable tool for excretion studies in animal models. By administering this compound and collecting urine, feces, and bile, the primary routes of elimination for dirithromycin and its metabolites can be quantitatively determined.
Studies with 14C-labeled dirithromycin have demonstrated that the primary route of elimination is through the feces, indicating significant hepatic excretion. nih.gov Following oral administration, approximately 81-97% of the administered radioactivity is recovered in the feces, while only a small fraction (1.2-2.9%) is found in the urine. nih.gov The use of this compound in animal studies allows for the differentiation between the parent drug and its metabolites in excreta, providing a detailed picture of the elimination pathways.
The long elimination half-life of dirithromycin, largely attributable to its active metabolite erythromycylamine, is another key parameter that can be precisely determined using this compound. nih.gov The mean plasma half-life of erythromycylamine has been estimated to be around 8 hours, with a terminal elimination half-life from urine of approximately 44 hours. drugbank.com
Table 2: Excretion of Dirithromycin and Metabolites Following Administration
| Route of Excretion | Percentage of Administered Dose | Reference |
| Feces (Oral Administration) | 81-97% | nih.gov |
| Urine (Oral Administration) | 1.2-2.9% | nih.gov |
| Feces (Intravenous Administration) | 62-81% | nih.gov |
| Urine (Intravenous Administration) | 17-25% | nih.gov |
This table illustrates the excretion patterns of total drug-related material, which can be specifically identified and quantified using stable isotope-labeled compounds like this compound.
Comparative Species Metabolism Research using this compound
Comparative metabolism studies are essential in preclinical drug development to identify an appropriate animal model that mimics human metabolism. Significant differences in metabolic pathways between species can lead to variations in efficacy and toxicity. This compound is an ideal tool for such comparative studies.
The primary metabolic pathway for dirithromycin is its non-enzymatic hydrolysis to erythromycylamine. drugbank.comnih.gov This process is expected to occur across different species. However, further metabolism of erythromycylamine or minor metabolic pathways of dirithromycin could differ between humans and various animal species. By incubating this compound with liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, and human), researchers can qualitatively and quantitatively compare the metabolic profiles.
The use of this compound allows for the precise measurement of the rates of formation of erythromycylamine and any other potential metabolites in these in vitro systems. This data helps in selecting the most relevant animal species for toxicology studies, ensuring that the safety profile observed in animals is predictive of the human response. Furthermore, understanding species-specific metabolism is crucial for interpreting preclinical safety data and scaling doses from animals to humans. While dirithromycin has been shown to have less potential for interacting with the cytochrome P450 system compared to erythromycin (B1671065), comparative studies using this compound can confirm and elaborate on these findings across different species. nih.gov
Mechanistic Research Applications of Dirithromycin D3
Ribosomal Binding Site Characterization
Dirithromycin (B1670756) exerts its antibacterial effect by binding to the 50S subunit of the bacterial 70S ribosome, thereby inhibiting protein synthesis. patsnap.comdrugbank.com The precise characterization of its binding site is crucial for understanding its efficacy and for the rational design of new, more potent antibiotics.
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large biomolecular complexes, including ribosomes with bound antibiotics. acs.orgnih.gov While direct visualization of small molecules like Dirithromycin is possible, the use of isotopically labeled compounds such as Dirithromycin-d3 can offer advantages in specific analytical approaches, although not typically for direct visualization in the cryo-EM map itself. The primary benefit of deuteration lies in its application in complementary techniques like neutron scattering or in specific mass spectrometry-based footprinting methods that can be correlated with cryo-EM structures.
Recent high-resolution cryo-EM and X-ray crystallography studies on Dirithromycin have successfully mapped its binding site within the nascent peptide exit tunnel (NPET) of the bacterial ribosome. nih.govnih.gov These studies reveal that Dirithromycin occupies a site overlapping with other macrolides. nih.gov The binding is mediated by hydrogen bonds between its desosamine (B1220255) sugar and the 23S rRNA residue A2058. nih.gov
A key finding from structural studies is the unique interaction of Dirithromycin's extended (2-methoxyethoxy)-methyl side chain. nih.govnih.gov This side chain extends into a pocket within the NPET and forms a lone pair-π stacking interaction with the imidazole (B134444) ring of the His69 residue of ribosomal protein uL4. nih.govnih.gov This interaction, not observed with many other macrolides, contributes to its binding. nih.gov
| Technique | Organism | Resolution | Key Findings | Reference |
|---|---|---|---|---|
| X-ray Crystallography | Thermus thermophilus | 2.8 Å | Dirithromycin binds in the NPET, with its side chain forming a lone pair-π stacking interaction with His69 of uL4. | nih.govnih.gov |
| Cryo-Electron Microscopy | Escherichia coli | 2.1 Å | The side chain of Dirithromycin protrudes into the NPET lumen, which may explain its enhanced protein synthesis inhibition compared to erythromycin (B1671065). | nih.gov |
The NPET is the path that newly synthesized polypeptide chains traverse to exit the ribosome. weizmann.ac.il Macrolide antibiotics like Dirithromycin partially obstruct this tunnel, thereby interfering with protein elongation. nih.gov The interactions of this compound within the NPET can be meticulously studied to understand this process.
Structural analyses have shown that Dirithromycin's macrolactone ring is positioned in the NPET, making contact with specific 23S rRNA nucleotides. nih.gov The most significant and unique interaction involves the (2-methoxyethoxy)-methyl side chain and the ribosomal protein uL4. nih.gov This interaction occurs near the uL4/uL22 constriction point, a critical region for regulating the passage of nascent peptides. nih.gov The presence of Dirithromycin can allosterically affect the peptidyl transferase center (PTC), where peptide bonds are formed. nih.gov
The use of this compound in conjunction with techniques like mass spectrometry can help to precisely map the solvent-accessible surfaces of the drug when bound to the ribosome, providing further details on its orientation and the dynamics of its interactions within the tunnel.
Cryo-Electron Microscopy (Cryo-EM) Studies with Labeled Compounds
Elucidation of Protein Synthesis Inhibition Mechanisms
Dirithromycin inhibits protein synthesis by interfering with the elongation of the polypeptide chain. patsnap.com While it is established that it binds to the NPET, the exact mechanism of inhibition is context-dependent, often affecting the synthesis of specific proteins more than others. pnas.org this compound can be employed as a tracer in in vitro translation assays to quantify its effect on the synthesis of different protein sequences.
Studies have shown that Dirithromycin is a more potent inhibitor of in vitro protein synthesis compared to its parent compound, erythromycin. nih.gov This enhanced activity is attributed to its unique side chain, which protrudes further into the NPET and can physically interfere with the passage of the growing polypeptide chain. nih.gov The binding of Dirithromycin can also induce conformational changes in the ribosome, such as the rotation of nucleotide A2062 of the 23S rRNA, which has been observed in E. coli ribosomes. nih.gov This rearrangement may further contribute to the inhibition of translation.
| Compound | Assay | Organism | IC50 (µM) | Key Observation | Reference |
|---|---|---|---|---|---|
| Dirithromycin | In vitro luciferase translation | E. coli S30 extract | 0.19 ± 0.02 | Nearly twofold better inhibition than erythromycin. | nih.gov |
| Erythromycin | In vitro luciferase translation | E. coli S30 extract | 0.32 ± 0.02 | Parent compound for comparison. | nih.gov |
Investigation of Ribosomal Resistance Mechanisms
The clinical utility of macrolides is threatened by the emergence of bacterial resistance. nih.govasm.org The most common mechanism of resistance is the methylation of the adenine (B156593) residue A2058 in the 23S rRNA, catalyzed by Erm methyltransferases. nih.govmdpi.com This modification prevents macrolides from binding effectively to the ribosome. nih.gov Another mechanism involves mutations in the 23S rRNA or ribosomal proteins that alter the drug-binding site. asm.org
This compound can be used in competitive binding assays with ribosomes from both susceptible and resistant bacterial strains. By quantifying the binding affinity of the deuterated compound, researchers can precisely measure the impact of specific resistance mutations or modifications on drug-target interactions. For instance, studies on macrolide-resistant Staphylococcus aureus strains have utilized cryo-EM to visualize how methylation of A2058 affects the binding of ketolides, a class of antibiotics related to macrolides. life-science-alliance.org Similar studies with this compound could provide detailed insights into its interaction with resistant ribosomes.
Probing Intracellular Drug Accumulation and Target Engagement
For an antibiotic to be effective, it must accumulate within the bacterial cell to a concentration sufficient to engage its target. ulb.ac.benih.gov The lipophilic nature of Dirithromycin enhances its absorption and intracellular accumulation. patsnap.com this compound is an ideal tool for pharmacokinetic and pharmacodynamic studies, as its deuterium (B1214612) label allows it to be distinguished from its non-deuterated counterparts and endogenous molecules in mass spectrometry-based analyses. bioscientia.de
By treating bacterial cultures with this compound and subsequently lysing the cells, researchers can quantify the intracellular concentration of the drug over time. biorxiv.orgmdpi.com This information is critical for understanding how effectively the drug penetrates the bacterial cell envelope and avoids efflux pumps, another common resistance mechanism. mdpi.com
Role of Dirithromycin D3 in Contemporary Drug Discovery Research
Contribution to Lead Optimization and Structure-Activity Relationship (SAR) Studies
The process of lead optimization aims to enhance the properties of a promising compound to produce a viable drug candidate. pharmaexcipients.comresearchgate.net Structure-activity relationship (SAR) studies are a critical component of this process, providing insights into how the chemical structure of a compound influences its biological activity.
The use of deuterium (B1214612) labeling can provide valuable insights into the metabolic pathways and clearance rates of potential drug candidates, helping researchers to optimize their lead compounds. clearsynth.com The insights gained from such studies can guide the synthesis of new derivatives with enhanced properties.
Enhancement of Drug Metabolism and Pharmacokinetics (DMPK) Evaluation
Deuterium-labeled compounds are instrumental in the study of drug metabolism and pharmacokinetics (DMPK). symeres.com The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the C-D bond is stronger than the C-H bond, often resulting in a slower rate of metabolism at that position. tandfonline.comwikipedia.org This property makes Dirithromycin-d3 a powerful asset for DMPK studies.
Dirithromycin (B1670756) is a prodrug that is non-enzymatically hydrolyzed to the active metabolite, erythromycylamine. drugbank.comoup.compatsnap.compatsnap.com While this is the primary conversion, minor metabolic pathways may exist. This compound can be used to investigate these alternative metabolic routes. By tracking the deuterated label, researchers can identify and quantify metabolites that might otherwise be present in very low concentrations.
Furthermore, this compound is an ideal internal standard for quantitative bioanalysis of dirithromycin using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govnih.govscispace.com Stable isotope-labeled internal standards are considered the gold standard as they have nearly identical chemical and physical properties to the analyte, correcting for variability during sample processing and analysis. nih.govscispace.com
Below is a table summarizing the pharmacokinetic parameters of the parent compound, dirithromycin, which would be the benchmark against which this compound's properties would be compared.
| Pharmacokinetic Parameter | Value for Dirithromycin | Potential Impact of Deuteration (in this compound) |
| Bioavailability | 10% wikipedia.org | May be altered depending on the site of deuteration and its effect on first-pass metabolism. |
| Protein Binding | 15% to 30% wikipedia.orgnih.gov | Unlikely to be significantly changed. |
| Metabolism | Hydrolyzed to erythromycyclamine wikipedia.org | Rate of specific metabolic pathways could be reduced. wikipedia.org |
| Half-life | Approximately 8 hours (for erythromycylamine) drugbank.com | Potentially increased if deuteration slows clearance. wikipedia.org |
| Excretion | Primarily fecal/hepatic nih.gov | The overall route is unlikely to change, but the metabolic profile of excreted compounds may differ. |
Applications in Quantitative System Pharmacology (QSP) Modeling
Quantitative Systems Pharmacology (QSP) utilizes mathematical models to understand the dynamic interactions between a drug and a biological system. mathworks.comwikipedia.org These models integrate data from various sources to predict a drug's effect and inform clinical trial design. mathworks.comnih.gov
Data generated from studies with this compound can provide more precise parameters for building and refining QSP models. For example, by quantifying the rate of specific metabolic pathways, as elucidated by the use of this compound, the model's prediction of drug concentrations over time can be significantly improved. This enhanced accuracy allows for better simulation of different dosing regimens and their potential outcomes. The use of erythromycin (B1671065), a related macrolide, in QSP models to predict drug-drug interactions highlights the utility of such compounds in this field. researchgate.net
The precise pharmacokinetic data obtained using this compound as an internal standard can also contribute to more robust QSP models, leading to better predictions of efficacy and safety in diverse patient populations.
Facilitation of Computational Drug Design and In Silico Predictions
Computational drug design and in silico prediction are essential for modern drug discovery, enabling the rapid screening of virtual compound libraries and the prediction of their properties. globalauthorid.comresearchgate.net Molecular docking and molecular dynamics simulations are key techniques in this area.
While computational studies have been performed on dirithromycin to explore its interactions with various biological targets, the inclusion of this compound can add another layer of refinement. nih.govresearchgate.net For instance, understanding how deuteration at a specific site affects the molecule's conformation and binding affinity can provide valuable data for calibrating and validating computational models.
The study of how minor structural modifications, such as isotopic labeling, impact biological activity is crucial for developing accurate predictive models. The data from in vitro and in vivo studies with this compound can be fed back into computational models to improve their predictive power for future generations of macrolide antibiotics. mdpi.com
Emerging Research Perspectives and Technological Advancements for Deuterated Compounds
Integration with Multi-Omics Technologies (e.g., Metabolomics, Proteomics)
The precise and quantitative analysis of biomolecules is the cornerstone of multi-omics fields such as metabolomics and proteomics. In these disciplines, which study the complete sets of metabolites and proteins in a biological system, stable isotope-labeled compounds have become indispensable tools. Deuterated molecules, such as Dirithromycin-d3, serve as ideal internal standards in mass spectrometry-based analytical methods. biomol.comcaymanchem.com
The primary role of a deuterated internal standard is to ensure the accuracy and reproducibility of quantification. ingentaconnect.com When analyzing complex biological samples, variations in sample preparation and instrument response can introduce errors. By adding a known quantity of a deuterated standard (e.g., this compound) to a sample containing the non-deuterated analyte (the "light" version), these variations can be normalized. Because the deuterated standard is chemically identical to the analyte, it behaves similarly during extraction, chromatography, and ionization, but its increased mass allows it to be distinguished by the mass spectrometer. nih.gov This co-analysis allows for more precise quantification of the target compound.
In proteomics, stable isotope labeling by amino acids in cell culture (SILAC) and isotope-coded affinity tags (ICAT) are common techniques for relative and absolute protein quantification. While these methods typically use ¹³C or ¹⁵N, the principles extend to the use of deuterated compounds as standards for quantifying drug levels and their metabolic effects on the proteome. Furthermore, a sophisticated technique known as hydrogen-deuterium exchange mass spectrometry (HDX-MS) utilizes deuterium (B1214612) to probe protein structure and dynamics. dovepress.combroadinstitute.org This method can identify drug binding sites and characterize the conformational changes a protein undergoes upon interaction with a ligand like erythromycylamine, the active metabolite of dirithromycin (B1670756). dovepress.combroadinstitute.org
In metabolomics, which aims to quantify the dynamic range of small molecules in a cell or tissue, deuterated standards are critical for metabolic flux analysis and biomarker discovery. nih.gov For instance, tracking the metabolic fate of dirithromycin would be significantly enhanced by using this compound as a tracer, allowing researchers to differentiate the administered drug from any endogenously present related compounds. The use of deuterated macrolides as internal standards is well-documented, underscoring their importance in pharmacokinetic and bioanalytical studies, which are foundational to metabolomic research. ingentaconnect.comcaymanchem.comnih.gov
Table 1: Examples of Deuterated Macrolides in Mass Spectrometry-Based Quantification
| Deuterated Compound | Parent Drug | Primary Application | Analytical Technique | Reference |
|---|---|---|---|---|
| This compound | Dirithromycin | Internal Standard for Quantification | LC-MS/MS | medchemexpress.commedchemexpress.com |
| Erythromycin-d3/d6 | Erythromycin (B1671065) | Internal Standard for Quantification | LC-MS/MS, GC-MS | biomol.comcaymanchem.commedchemexpress.com |
| Azithromycin-d3 (B562961) | Azithromycin (B1666446) | Internal Standard for Ocular Pharmacokinetic Studies | LC-MS/MS | ingentaconnect.comcaymanchem.com |
| Clarithromycin-d3 | Clarithromycin | Internal Standard for Quantification | LC-MS/MS | medchemexpress.com |
| Erythromycin-13C-d3 | Erythromycin | Dual-labeled Internal Standard for Quantification | LC-MS/MS, GC-MS | biomol.comcaymanchem.com |
Advancements in High-Throughput Screening (HTS) of Labeled Analytes
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of compounds to identify potential therapeutic agents. The use of labeled analytes, including isotopically and fluorescently tagged molecules, has significantly enhanced the power and scope of HTS assays.
Labeled compounds allow for the development of homogenous "mix-and-read" assays, which are highly amenable to automation. nih.gov Fluorescence polarization (FP) is one such technique that has been successfully applied to study macrolide-ribosome interactions. In an FP assay, a small, fluorescently labeled molecule (like a fluorescent derivative of erythromycin) tumbles rapidly in solution, resulting in low polarization of emitted light. When it binds to a large molecule, such as the bacterial ribosome, its tumbling slows dramatically, leading to an increase in fluorescence polarization. nih.gov This change can be used to screen for compounds that compete with the fluorescent probe for the same binding site, making it a powerful tool for discovering new antibiotics that target the ribosome. nih.gov
Mass spectrometry has also emerged as a powerful HTS platform. Techniques like RapidFire-MS allow for the direct analysis of assay plates in seconds per well, bypassing the need for traditional chromogenic or fluorescent labels. nih.gov In this context, a labeled analyte like this compound can be used as an internal standard within the HTS workflow to ensure quantitative accuracy across thousands of samples.
Reporter-based assays represent another advanced HTS approach. These assays use engineered bacterial strains that produce a measurable signal, such as light (bioluminescence) or color, in response to antibiotic activity. frontiersin.org For example, a strain of M. abscessus expressing luciferase was used to screen a compound library, where a decrease in light output indicated antibacterial action. While not directly involving labeled analytes in the traditional sense, these systems are often validated using known antibiotics, and the subsequent characterization of "hits" would rely on quantitative methods where a deuterated standard like this compound would be invaluable. frontiersin.org
Table 2: High-Throughput Screening (HTS) Technologies Utilizing Labeled Analytes
| HTS Technology | Principle of Detection | Role of Labeled Analyte | Example Application | Reference |
|---|---|---|---|---|
| Fluorescence Polarization (FP) | Change in the polarization of fluorescent light upon binding. | Fluorescently labeled ligand (e.g., BODIPY-erythromycin) acts as a probe. | Screening for inhibitors of macrolide-ribosome binding. | nih.gov |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores in close proximity. | Labeled substrates or binding partners. | Studying protein-protein interactions or enzyme activity. | nih.gov |
| Mass Spectrometry (MS-HTS) | Direct detection of analyte and product mass. | Isotopically labeled internal standards (e.g., this compound) for quantification. | Enzyme inhibitor screening, metabolic profiling. | nih.gov |
| Reporter-Gene Assays | Cellular production of a measurable signal (e.g., luminescence). | Used to validate assay performance and characterize hits. | Screening for novel antibiotics against pathogenic bacteria. | frontiersin.org |
Novel Applications of Isotopic Labeling in Chemical Biology
Chemical biology seeks to understand and manipulate biological systems using chemical tools. Isotopic labeling, including deuteration, is a foundational technique in this field, providing unparalleled insight into molecular mechanisms.
One of the key applications is in elucidating the structure and conformation of drugs when bound to their biological targets. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. The transferred Nuclear Overhauser Effect (trNOE) experiment, for example, can be used to study the conformation of a small molecule like erythromycyclamine when it is weakly bound to a large macromolecule like the ribosome. rsc.org The use of deuterated solvents is standard in NMR studies to avoid overwhelming the signal from the analyte. rsc.orgmdpi.com These structural insights are critical for the rational design of more potent antibiotic analogs.
Isotopically labeled probes are also instrumental in studying the complex mechanisms of antibiotic resistance. For example, fluorescently labeled macrolides can be used to visualize drug accumulation and efflux in real-time within single bacterial cells. nih.gov This allows researchers to directly observe how efflux pumps, a common resistance mechanism, actively remove the antibiotic from the cell, providing a deeper understanding of how resistance works and how it might be overcome.
Furthermore, deuterium labeling is a classic technique for probing reaction mechanisms, known as the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the cleavage of this bond is the rate-limiting step of a metabolic reaction, replacing H with D will slow down the reaction. bioscientia.de This principle can be used to identify sites of metabolic attack on a drug molecule and to understand the enzymatic processes involved in its breakdown.
Table 3: Applications of Isotopic Labeling in Chemical Biology
| Application Area | Technique | Information Gained | Relevance to this compound | Reference |
|---|---|---|---|---|
| Drug-Target Interaction | NMR Spectroscopy (e.g., trNOE) | Conformation of the drug when bound to its target (ribosome). | Provides structural basis for rational design of new analogues. | rsc.org |
| Antibiotic Resistance | Fluorescently Labeled Probes | Visualization of drug uptake, accumulation, and efflux. | Helps to understand and circumvent resistance mechanisms. | nih.gov |
| Metabolic Pathway Elucidation | Kinetic Isotope Effect (KIE) Studies | Identifies sites of metabolism and clarifies enzymatic mechanisms. | Guides the design of more metabolically stable drugs. | bioscientia.de |
| Quantitative Analysis | Mass Spectrometry with Internal Standards | Precise measurement of drug and metabolite levels in biological systems. | Essential for pharmacokinetic and pharmacodynamic studies. | biomol.comcaymanchem.com |
Future Directions in Dirithromycin Analogue Research through Deuteration
The future of antibiotic research, particularly for established classes like macrolides, lies in innovative strategies to overcome resistance and improve therapeutic properties. researchgate.net The targeted use of deuteration in the development of dirithromycin analogues represents a promising frontier. scirp.orgnih.gov
The primary motivation for creating deuterated drugs is to leverage the kinetic isotope effect to enhance a drug's metabolic profile. bioscientia.de Many drugs are inactivated by metabolic enzymes, often through the oxidation of a C-H bond. By replacing a hydrogen atom at a metabolically vulnerable position with deuterium, the rate of this inactivating metabolism can be significantly reduced. This can lead to several therapeutic advantages, including:
Increased drug exposure and half-life: A more slowly metabolized drug remains in the body for longer, potentially allowing for less frequent dosing and improved patient adherence.
Enhanced efficacy: By maintaining therapeutic concentrations for longer, the drug may exhibit greater efficacy.
Dirithromycin is a prodrug that is converted to erythromycylamine. nih.govdrugbank.com Future research could focus on creating deuterated analogues of erythromycylamine itself. By identifying the metabolic "soft spots" on the erythromycylamine molecule, researchers could strategically place deuterium atoms to slow its degradation, thereby prolonging its antibacterial activity. This approach has been successfully applied to other drug classes, leading to FDA-approved deuterated medicines.
Furthermore, the development of novel dirithromycin analogues is an active area of research. nih.govplos.orgresearchgate.net As new derivatives are synthesized, incorporating deuterium at key positions could be an integral part of the design process. This "deuterium switch" can be a capital-efficient way to generate new chemical entities with potentially superior properties based on a well-understood pharmacological scaffold. As bacterial resistance to existing macrolides continues to grow, these advanced medicinal chemistry strategies, including deuteration, will be essential for revitalizing the antibiotic pipeline. acs.orgasm.org
Table 4: Potential Advantages of Deuteration in Drug Development
| Advantage | Underlying Mechanism | Potential Benefit for a Dirithromycin Analogue |
|---|---|---|
| Improved Metabolic Stability | Kinetic Isotope Effect slows C-D bond cleavage by metabolic enzymes (e.g., Cytochrome P450). | Longer half-life of the active metabolite, erythromycylamine. |
| Reduced Dosing Frequency | Longer drug half-life maintains therapeutic levels for an extended period. | Improved patient convenience and adherence. |
| Lowered Toxicity | Decreased formation of potentially toxic or reactive metabolites. | Enhanced safety profile. |
| Increased Bioavailability | Reduced first-pass metabolism can increase the amount of active drug reaching systemic circulation. | Greater overall drug exposure from a given dose. |
Q & A
Q. What are the validated synthetic pathways for Dirithromycin-d3, and how can researchers optimize deuterium incorporation efficiency?
this compound, a deuterated analog of dirithromycin, requires precise synthetic protocols to ensure high isotopic purity. Methodologically, researchers should:
- Use deuterated reagents (e.g., D₂O, CD₃OD) in key reaction steps to maximize deuterium substitution .
- Employ nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity .
- Optimize reaction conditions (e.g., temperature, catalyst loading) via design-of-experiment (DoE) frameworks to balance yield and isotopic purity .
Q. Which analytical techniques are most robust for quantifying this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:
- Use of stable isotope-labeled internal standards (e.g., Dirithromycin-d6) to correct for matrix effects .
- Validation parameters per ICH guidelines: linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
- Cross-validate results with orthogonal methods like ultra-performance liquid chromatography (UPLC) to address potential ion suppression .
Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity while minimizing experimental bias?
- Follow CLSI guidelines for broth microdilution assays, using standardized bacterial strains (e.g., ATCC controls) .
- Include deuterated and non-deuterated comparator compounds to isolate isotopic effects on minimum inhibitory concentration (MIC) .
- Blind data analysis to prevent confirmation bias, with triplicate technical replicates per experiment .
Advanced Research Questions
Q. What methodological strategies resolve contradictions in this compound’s metabolic stability data across preclinical models?
Conflicting data (e.g., hepatic clearance rates in rodents vs. primates) may arise from species-specific cytochrome P450 (CYP) activity. To address this:
- Conduct interspecies CYP phenotyping using recombinant enzymes to identify isoform-specific metabolic pathways .
- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate human clearance from preclinical data .
- Discuss limitations transparently, emphasizing the need for human hepatocyte studies to validate predictions .
Q. How can researchers elucidate the structural basis of this compound’s target binding affinity using computational and experimental approaches?
- Combine molecular dynamics (MD) simulations with X-ray crystallography to map deuterium’s impact on ribosomal binding site interactions .
- Validate computational findings via isothermal titration calorimetry (ITC) to measure binding thermodynamics .
- Contrast results with non-deuterated analogs to isolate isotopic effects on binding kinetics .
Q. What statistical frameworks are appropriate for analyzing this compound’s efficacy in heterogeneous bacterial populations with emerging resistance?
- Use mixed-effects models to account for inter-strain variability in resistance phenotypes .
- Apply Kaplan-Meier survival analysis for time-kill assays, with log-rank tests to compare treatment arms .
- Report effect sizes (e.g., hazard ratios) instead of p-values alone to quantify clinical relevance .
Methodological and Reporting Standards
Q. How should researchers structure a manuscript to highlight this compound’s novel contributions while addressing conflicting prior literature?
- Follow IMRaD (Introduction, Methods, Results, and Discussion) structure, explicitly citing contradictory studies in the Discussion .
- Use subheadings in the Results section to separate synthesis, in vitro, and in vivo data .
- Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to justify the study’s significance in the Introduction .
Q. What ethical and data management practices are critical when publishing this compound datasets?
- Pre-register synthetic protocols and analytical workflows in repositories like Zenodo to ensure reproducibility .
- Share raw NMR/MS spectra and crystallographic data in supplementary materials, adhering to FAIR principles .
- Disclose deuterium sourcing and purity grades to enable replication .
Contradiction and Gap Analysis
Q. How can researchers systematically identify and address gaps in this compound’s mechanistic and translational evidence?
- Conduct systematic reviews using PRISMA guidelines to map existing evidence and highlight understudied areas (e.g., long-term toxicity) .
- Use PICO (Population, Intervention, Comparison, Outcome) frameworks to refine follow-up studies .
- Engage interdisciplinary collaborators (e.g., microbiologists, pharmacologists) to validate hypotheses across models .
Q. What peer-review criteria are essential for evaluating this compound studies to ensure methodological rigor?
- Assess isotopic purity validation (e.g., ≥98% deuterium incorporation via HRMS) .
- Scrutinize statistical power calculations and effect size reporting .
- Require explicit conflict-of-interest statements related to deuterated compound patents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
